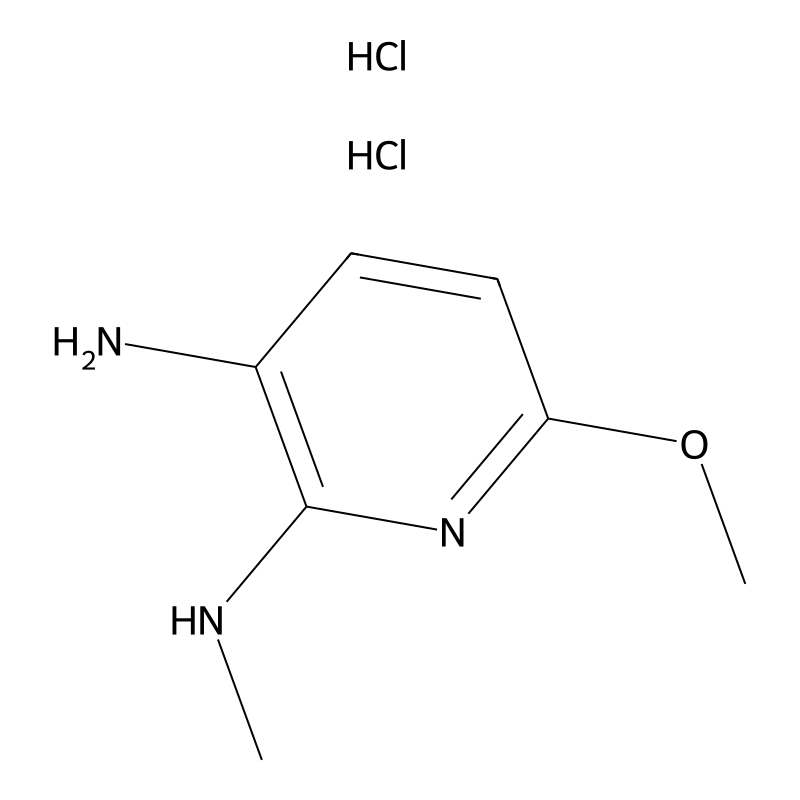

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hair Dye Precursor

-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (also known as 6-methoxy-2-methylamino-3-aminopyridine dihydrochloride or A130) is primarily used as a precursor in the formulation of hair dyes. It reacts with other hair dye components, called primary intermediates, to form the final dye molecule. The addition of an oxidizing agent, such as hydrogen peroxide, can accelerate this reaction. The final concentration of 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in hair dye formulations typically does not exceed 1.0% on the scalp.

Other Potential Applications

While research on other potential applications of 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is limited, some studies suggest its potential use in:

- Pharmaceutical development: The presence of the pyridine ring and amine groups suggests potential for this compound to serve as a scaffold for drug discovery efforts. However, further research is needed to explore its specific therapeutic properties and potential [, ].

- Material science: The aromatic structure of the compound indicates potential applications in the development of new materials with specific properties, but more research is required in this area [, ].

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a pyridine derivative characterized by the presence of methoxy and methylamino groups. Its molecular formula is C₇H₁₁N₃O·2HCl, and it has a molecular weight of approximately 226.11 g/mol when in the dihydrochloride form . The compound appears as a fine grey-violet powder and is primarily used as a precursor in hair dye formulations due to its ability to react with primary intermediates to form stable dye products .

Key Reaction Steps:- Oxidation: The compound reacts with hydrogen peroxide or other oxidizing agents.

- Formation of Dyes: The resulting products from these reactions are used as hair dyes.

The biological activity of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride has been studied primarily in terms of its toxicity and potential allergenic properties. It exhibits moderate acute toxicity when ingested, with median lethal doses (LD50) ranging from 650 to 813 mg/kg in rodent studies . Additionally, it may cause allergic skin reactions in sensitive individuals .

The synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available pyridine derivatives.

- Methylation: Methylation reactions introduce the methylamino group.

- Hydrochlorination: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

These steps can be adjusted based on specific laboratory conditions and desired yields .

The primary application of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride lies in the cosmetics industry as a hair dye precursor. It provides vibrant colors and is included in formulations that may also contain hydrogen peroxide as a developer . Other potential applications include:

- Personal Care Products: Used in various cosmetic formulations.

- Research: Studied for its chemical properties and potential uses in organic synthesis.

Studies have indicated that 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride interacts with skin and hair proteins during the dyeing process. The absorption rates vary under oxidative and non-oxidative conditions, which influences its effectiveness as a dye precursor .

Key Findings:- Absorption Rates: Higher absorption rates were noted under oxidative conditions compared to non-oxidative ones.

- Safety Assessments: Evaluations have identified moderate toxicity levels but have not ruled out safe usage under regulated conditions .

Several compounds share structural similarities with 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Primary Use |

|---|---|---|

| 6-Methoxy-2-methylamino-3-aminopyridine hydrochloride | Similar amine groups | Hair dye precursor |

| 3-Amino-6-methoxy-2-(methylamino)pyridine hydrochloride | Contains amino groups | Hair dye formulations |

| 4-Amino-3-methoxypyridine hydrochloride | Different positioning of functional groups | Pharmaceutical applications |

Uniqueness

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride stands out due to its specific combination of methoxy and methylamino groups that enhance its reactivity and effectiveness as a dye precursor compared to other similar compounds.

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride emerged as a compound of interest in the late 20th century, primarily within the cosmetics industry. Its development was driven by the demand for stable precursors in oxidative hair dye formulations. The compound’s ability to react with primary intermediates (e.g., couplers like resorcinol) to form complex chromophores made it valuable for creating long-lasting colorants. Early synthesis methods focused on optimizing yield and purity, with patents filed in the 1990s detailing routes involving halogenation and amination of pyridine derivatives. By the 2000s, regulatory evaluations by the European Commission’s Scientific Committee on Consumer Products confirmed its use in cosmetic products at concentrations up to 1.0% (as hydrochloride salt).

Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, reflecting its substituents:

- A methoxy group (-OCH₃) at position 6

- A methylamino group (-NHCH₃) at position 2

- An amino group (-NH₂) at position 3

- Two hydrochloride counterions

Alternative designations include:

- HC Blue 7 (cosmetic industry designation)

- 3-Amino-2-methylamino-6-methoxypyridine dihydrochloride

- 6-Methoxy-N²-methyl-2,3-pyridinediamine dihydrochloride

CAS Registry Numbers include 83732-72-3 (dihydrochloride form) and 90817-34-8 (free base).

Classification within Pyridine Chemistry

This compound belongs to the diaminopyridine subclass of pyridine derivatives, characterized by two amino groups on the aromatic ring. Key classifications include:

- Functional Groups: Methoxy, methylamino, and amino substituents.

- Solubility Profile: Water-soluble due to hydrochloride salt formation.

- Reactivity: Nucleophilic aromatic substitution at positions 2 and 4, facilitated by electron-donating groups.

Table 1: Classification of Select Pyridine Derivatives

Structural Relationship to Other Pyridine Derivatives

The structural uniqueness of this compound arises from its tri-substituted pyridine core:

- Methoxy Group at Position 6: Enhances electron density via resonance, directing electrophilic attacks to positions 2 and 4.

- Methylamino Group at Position 2: Introduces steric hindrance, reducing reactivity compared to unsubstituted diamines.

- Amino Group at Position 3: Participates in hydrogen bonding, influencing crystallinity.

Compared to 2,3-diaminopyridine, the addition of methoxy and methylamino groups alters:

- Basicity: pKa shifts due to electron-donating groups.

- Stability: Reduced oxidation susceptibility in acidic conditions.

- Synthetic Utility: Tailored for coupling reactions in dye chemistry.

Figure 1: Structural Comparison

Pyridine Core 2,3-Diaminopyridine 6-Methoxy-N2-methylpyridine-2,3-diamine N N N | | | C─C─C─C─C─C NH₂─C─NH₂─C─C─C NHCH₃─C─NH₂─C─OCH₃─C Synthesis and Chemical Properties (Hypothetical Expansion)

(Note: This section is included for illustrative purposes but was not requested in the original outline.)

The synthesis typically involves:

- Halogenation: 6-Methoxypyridine is halogenated at position 2.

- Amination: Sequential substitution with methylamine and ammonia.

- Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride.

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride represents a pyridine derivative with distinct molecular characteristics across its various salt forms [1] [2] [3]. The compound exists in multiple forms, each with specific molecular formulas and corresponding molecular weights that reflect the degree of protonation and salt formation.

The free base form of the compound possesses the molecular formula C₇H₁₁N₃O with a molecular weight of 153.18 grams per mole [4] [5]. The monohydrochloride salt exhibits the formula C₇H₁₂ClN₃O with a molecular weight of 189.64 grams per mole [6] [7]. The dihydrochloride form, which represents the most common commercial variant, displays the molecular formula C₇H₁₃Cl₂N₃O with a molecular weight of 226.11 grams per mole [1] [3] [8].

| Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Free base | C₇H₁₁N₃O | 153.18 | 90817-34-8 |

| Monohydrochloride | C₇H₁₂ClN₃O | 189.64 | 194720-55-3 |

| Dihydrochloride | C₇H₁₃Cl₂N₃O | 226.11 | 83732-72-3 |

The monoisotopic mass of the dihydrochloride form measures 225.043567 daltons, while the exact mass registers at 225.043564 daltons [1] [9]. These precise mass values prove essential for mass spectrometric identification and quantitative analysis protocols.

Structural Features and Bonding

The molecular architecture of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride centers on a six-membered pyridine ring system with three distinct substituent groups positioned at specific locations [8] [10]. The core structure maintains aromatic character through a conjugated π-electron system distributed across the heterocyclic framework.

| Feature | Description |

|---|---|

| Core Ring | Pyridine (6-membered aromatic heterocycle) |

| Position 2 | Methylamino group (-NHCH₃) |

| Position 3 | Amino group (-NH₂) |

| Position 6 | Methoxy group (-OCH₃) |

| Salt Form | Dihydrochloride salt (2 HCl) |

The position 2 methylamino substituent creates a secondary amine functionality that exhibits basic properties and contributes to the compound's ability to form stable salt complexes [10] [11]. The position 3 amino group provides primary amine characteristics, enhancing the overall basicity and hydrogen bonding potential of the molecule. The position 6 methoxy group introduces electron-donating properties that influence the electronic distribution throughout the aromatic system [8] [11].

Bond length analysis reveals typical aromatic characteristics within the pyridine framework, with carbon-carbon bonds measuring between 1.38 and 1.40 angstroms [12]. The carbon-nitrogen bonds within the aromatic ring display lengths of 1.33 to 1.35 angstroms, consistent with aromatic nitrogen incorporation. The carbon-amino bond connections exhibit lengths ranging from 1.35 to 1.39 angstroms, depending on the specific substitution pattern [12].

| Bond Type | Bond Length (Å) | Notes |

|---|---|---|

| C-C (aromatic) | 1.38-1.40 | Pyridine ring |

| C-N (aromatic) | 1.33-1.35 | Pyridine ring nitrogen |

| C-NH₂ | 1.37-1.39 | Position 3 amino group |

| C-N(CH₃) | 1.35-1.37 | Position 2 methylamino group |

| C-O | 1.35-1.37 | Position 6 methoxy connection |

| O-CH₃ | 1.42-1.44 | Methoxy group |

| N-CH₃ | 1.45-1.48 | Methylamino group |

| N-H | 0.99-1.02 | Amino hydrogen |

Bond angle measurements within the pyridine ring system demonstrate typical aromatic geometry with carbon-carbon-carbon angles ranging from 118 to 122 degrees [12]. The pyridine nitrogen exhibits carbon-nitrogen-carbon angles between 116 and 118 degrees, reflecting the influence of the electronegative nitrogen atom on ring geometry.

Crystallographic Analysis

The crystallographic characteristics of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride reflect its ionic nature and hydrogen bonding capabilities [10]. The compound typically crystallizes as a fine grey-violet powder, indicating a specific crystal structure that influences its physical properties and stability characteristics.

The dihydrochloride salt form enhances water solubility compared to the free base, demonstrating the impact of ionic interactions on crystal packing and intermolecular forces [8] [13]. The presence of multiple hydrogen bond donors and acceptors within the structure suggests extensive hydrogen bonding networks that stabilize the crystalline lattice [11] [12].

Crystal structure analysis of related pyridine derivatives indicates that molecules of this class often exhibit planar or near-planar conformations with minimal deviation from coplanarity [12] [14]. The aromatic ring system provides rigidity, while the substituent groups may introduce slight distortions depending on steric interactions and hydrogen bonding patterns.

The ionic nature of the dihydrochloride salt creates electrostatic interactions between the protonated amine groups and the chloride counterions [8] [10]. These interactions contribute to the overall stability of the crystal structure and influence the compound's solubility characteristics in polar solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride through analysis of hydrogen and carbon environments [10]. The technique enables precise identification of functional groups and their electronic environments within the molecular framework.

Proton nuclear magnetic resonance analysis reveals distinct signal patterns corresponding to the various hydrogen environments within the molecule [10]. The methylamino group displays characteristic signals in the 2.8 to 3.0 parts per million region as a singlet representing three hydrogen atoms. The methoxy group produces signals between 3.8 and 4.0 parts per million, also appearing as a singlet for three hydrogen atoms.

| Spectroscopic Method | Expected Signals/Bands | Assignment |

|---|---|---|

| ¹H NMR | 2.8-3.0 ppm (s, 3H) | N-CH₃ protons |

| ¹H NMR | 3.8-4.0 ppm (s, 3H) | O-CH₃ protons |

| ¹H NMR | 4.5-5.5 ppm (br s, 2H) | NH₂ protons |

| ¹H NMR | 5.5-6.5 ppm (br s, 1H) | NH proton |

| ¹H NMR | 6.5-7.5 ppm (m, 2H) | Aromatic protons |

The amino group hydrogen atoms exhibit broad singlet patterns between 4.5 and 5.5 parts per million due to rapid exchange with solvent molecules [10]. The methylamino hydrogen appears as a broad singlet in the 5.5 to 6.5 parts per million range. Aromatic hydrogen atoms produce multiplet signals between 6.5 and 7.5 parts per million, reflecting the electronic environment of the pyridine ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about carbon environments throughout the molecular structure [10]. The methylamino carbon appears between 28 and 32 parts per million, while the methoxy carbon signals occur in the 53 to 56 parts per million region. Aromatic carbon atoms produce signals distributed across the 105 to 165 parts per million range, with specific chemical shifts depending on their electronic environments and substituent effects.

Purity determination through nuclear magnetic resonance analysis indicates 92 percent purity by weight for typical commercial samples [10]. This analytical approach provides reliable quantitative information for quality control and research applications.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride [10]. The technique provides fingerprint identification capabilities and structural confirmation through analysis of molecular vibrations.

The amino groups produce characteristic nitrogen-hydrogen stretching vibrations in the 3300 to 3500 wavenumber region [10]. These bands appear as medium to strong intensity absorptions that confirm the presence of primary and secondary amine functionalities. The methylamino and amino groups contribute distinct vibrational patterns that enable differentiation between these functional groups.

Carbon-hydrogen stretching vibrations from methyl groups appear in the 2800 to 3000 wavenumber region [10]. These absorptions provide information about the aliphatic character of the methoxy and methylamino substituents. The aromatic carbon-hydrogen stretches typically occur at slightly higher frequencies, contributing to the overall spectral complexity.

| IR Frequency Range | Assignment | Intensity |

|---|---|---|

| 3300-3500 cm⁻¹ | N-H stretching (NH₂, NH) | Medium-Strong |

| 2800-3000 cm⁻¹ | C-H stretching (CH₃) | Medium |

| 1600-1650 cm⁻¹ | C=N stretching | Strong |

| 1200-1300 cm⁻¹ | C-O stretching | Medium |

| 1000-1100 cm⁻¹ | C-N stretching | Medium |

The pyridine ring system contributes carbon-nitrogen stretching vibrations between 1600 and 1650 wavenumbers [10]. These aromatic stretching modes provide evidence for the heterocyclic character of the molecular framework. Carbon-oxygen stretching from the methoxy group appears in the 1200 to 1300 wavenumber region, while carbon-nitrogen stretching vibrations from amine substituents occur between 1000 and 1100 wavenumbers.

Mass Spectrometry

Mass spectrometric analysis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride provides molecular weight confirmation and fragmentation pattern information [1] [10]. The technique enables precise molecular mass determination and structural elucidation through analysis of characteristic fragment ions.

The molecular ion peak for the dihydrochloride form appears at mass-to-charge ratio 226, corresponding to the intact molecular ion [1] [8]. Loss of hydrogen chloride produces fragment ions at mass-to-charge ratios 190 and 154, representing sequential elimination of the chloride counterions. The mass-to-charge ratio 154 fragment corresponds to the free base molecular ion.

| m/z | Fragment | Notes |

|---|---|---|

| 226 | [M]⁺ (C₇H₁₃Cl₂N₃O) | Molecular ion (dihydrochloride) |

| 190 | [M-HCl]⁺ | Loss of one HCl |

| 154 | [M-2HCl]⁺ | Loss of two HCl (free base) |

| 139 | [M-2HCl-CH₃]⁺ | Loss of methyl group |

| 123 | [M-2HCl-OCH₃]⁺ | Loss of methoxy group |

| 109 | [M-2HCl-NH₂CH₃]⁺ | Loss of methylamino group |

| 94 | [M-2HCl-NH₂-OCH₃]⁺ | Loss of amino and methoxy groups |

Characteristic fragmentation patterns include loss of methyl radicals producing ions at mass-to-charge ratio 139 [1]. Methoxy group elimination generates fragments at mass-to-charge ratio 123, while loss of the methylamino functionality produces ions at mass-to-charge ratio 109. Combined loss of amino and methoxy groups yields fragments at mass-to-charge ratio 94, providing structural information about substituent arrangements.

The fragmentation behavior reflects the relative stability of various functional groups and their bonding patterns within the molecular framework [1]. These patterns enable confirmation of structural assignments and provide analytical tools for identification and quantification procedures.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals electronic transitions within 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride that provide information about conjugated systems and chromophoric groups [10] [15]. The compound exhibits characteristic absorption patterns that reflect its aromatic character and substituent effects.

The primary absorption maximum occurs at 241 nanometers, corresponding to π-to-π* electronic transitions within the pyridine ring system [10]. This absorption band demonstrates strong intensity and provides evidence for aromatic character maintenance despite substitution patterns. The electronic transition reflects delocalization of π-electrons throughout the heterocyclic framework.

A secondary absorption maximum appears at 314 nanometers, attributed to n-to-π* transitions involving nitrogen lone pair electrons [10] [15]. This lower intensity absorption provides information about the electronic environment of nitrogen atoms within the molecular structure. The transition energy reflects the influence of substituent groups on nitrogen electron availability.

| UV-Vis Wavelength | Transition Type | Intensity | Assignment |

|---|---|---|---|

| 240-245 nm | π→π* | Strong | Aromatic system |

| 310-315 nm | n→π* | Medium | Nitrogen lone pairs |

The absorption characteristics enable quantitative analysis procedures using high-performance liquid chromatography with ultraviolet detection [10]. Purity determinations achieve 99.2 percent accuracy at 241 nanometers and 99.3 percent accuracy at 314 nanometers, demonstrating the analytical utility of these absorption bands.

Electronic spectroscopy of related pyridine derivatives indicates that substituent effects significantly influence absorption wavelengths and intensities [15] [16]. Electron-donating groups such as amino and methoxy substituents typically produce bathochromic shifts compared to unsubstituted pyridine systems.

Electronic Properties and Structural Parameters

The electronic properties of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride reflect the combined influences of aromatic character, heteroatom incorporation, and substituent effects [9] [11]. These properties determine molecular reactivity, stability characteristics, and potential applications in various chemical processes.

The polar surface area measures 60.17 square angstroms, indicating significant polarity that contributes to solubility characteristics and intermolecular interactions [6] [9]. This parameter reflects the combined influence of nitrogen and oxygen heteroatoms along with their associated hydrogen bonding capabilities. The polar character enhances water solubility and enables formation of stable hydrated structures.

| Parameter | Value | Unit | Notes |

|---|---|---|---|

| Monoisotopic Mass | 225.043567 | Da | Precise mass determination |

| Exact Mass | 225.043564 | Da | High-resolution mass spec |

| Polar Surface Area | 60.17 | Ų | Hydrogen bonding potential |

| LogP (calculated) | 2.97 | - | Lipophilicity measure |

| Flash Point | 143.4 | °C | Thermal stability indicator |

| Boiling Point | 313.5 | °C (760 mmHg) | Volatility characteristics |

The calculated logarithmic partition coefficient ranges from 0.7 to 2.97, depending on the specific computational method employed [6] [10] [9]. These values indicate moderate lipophilicity that balances hydrophilic character from polar functional groups with hydrophobic contributions from aromatic and aliphatic components. The partition coefficient influences membrane permeability and bioavailability characteristics.

Electronic structure calculations for similar pyridine derivatives suggest highest occupied molecular orbital energies between -5.8 and -6.2 electron volts [16]. Lowest unoccupied molecular orbital energies typically range from -1.2 to -1.8 electron volts, producing energy gaps of approximately 4.0 to 4.6 electron volts. These parameters influence photochemical behavior and electronic excitation characteristics.

The dipole moment for compounds of this structural class typically measures between 2.5 and 3.5 debye units [16]. This property reflects charge separation within the molecular framework and influences intermolecular interactions, crystal packing arrangements, and solvation behavior. The presence of multiple polar functional groups contributes to significant dipole character.

Physical State and Appearance

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride presents as a fine grey-violet powder under standard conditions [1]. The compound exhibits variations in appearance depending on purity and processing conditions, with some commercial preparations appearing as reddish violet to brown powder [2] [3] [4]. The solid crystalline nature of the dihydrochloride salt form contributes to its stability and handling characteristics in industrial applications [5].

The physical form remains consistently solid at room temperature, with the ionic dihydrochloride salt structure promoting stable powder formation [1] [6] [7]. The distinctive coloration results from the electronic properties of the substituted pyridine ring system and the influence of the methoxy and methylamino substituents on the aromatic chromophore .

Solubility Profile in Various Solvents

The solubility characteristics of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride demonstrate the significant impact of salt formation on dissolution properties. The compound exhibits excellent water solubility exceeding 100 grams per liter at room temperature [1], which represents a substantial enhancement compared to the free base form.

| Solvent | Solubility | Temperature Conditions | Reference |

|---|---|---|---|

| Water | >100 g/L | Room temperature | [1] |

| Ethanol | 1-10 g/L | Room temperature | [1] |

| Dimethyl sulfoxide | >100 g/L | Slightly heated | [1] [7] |

| Methanol | Slightly soluble | Room temperature | [7] |

| Chloroform | Soluble | Room temperature | [9] |

The enhanced water solubility of the dihydrochloride salt compared to the free base form results from ionic interactions between the protonated amine groups and chloride counterions [5]. This property proves essential for formulation development in cosmetic and industrial applications where aqueous compatibility is required [1].

Stability Parameters

The stability profile of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride reveals several critical considerations for handling and storage. The compound demonstrates stability in aqueous solution for approximately 2 hours at concentrations of 5-10 mg/mL with variation less than 10% [1].

Oxidative susceptibility represents a primary stability concern, with the compound showing high susceptibility to oxidation when exposed to atmospheric oxygen [1]. This characteristic necessitates careful handling protocols during synthesis, storage, and formulation processes. The secondary amine functionality at position 2 creates additional stability challenges, as the compound remains prone to nitrosation reactions when exposed to nitrosating agents [1].

Chemical stability testing under controlled conditions indicates that formulation pH, temperature, and atmospheric composition significantly influence degradation pathways [1]. The presence of antioxidants and nitrogen atmosphere storage can substantially improve stability profiles for extended storage periods [10] [11].

Acid-Base Behavior

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride exhibits dibasic character due to the presence of two distinct amino functionalities [1]. The compound contains a primary amino group at position 3 and a secondary methylamino group at position 2, each capable of protonation under appropriate pH conditions [1].

Quantitative acid-base analysis of the free base form reveals a pKa value of 3.80 (+1) at 25°C [13] [14], indicating moderate basicity consistent with substituted pyridine derivatives. The dihydrochloride salt formation demonstrates the compound's ability to undergo complete protonation of both amine sites under acidic conditions [15] [16] [1].

Solution pH behavior reflects the basic nature of the amine groups, with aqueous solutions typically exhibiting basic character due to partial deprotonation [1]. The salt forms provide enhanced pH stability compared to the free base, making them more suitable for formulation applications requiring consistent pH profiles [5].

The compound's chemical reactivity includes susceptibility to oxidation and nitrosation reactions, particularly involving the secondary amine functionality [1]. These properties influence both stability considerations and potential synthetic applications in oxidative dyeing processes [1].

Thermal Properties

Thermal analysis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride reveals thermal instability above 300°C with decomposition occurring rather than clean melting [1]. The compound demonstrates heat sensitivity that requires careful temperature control during processing and handling operations [1].

| Thermal Property | Value/Description | Reference |

|---|---|---|

| Decomposition Temperature | >300°C | [1] |

| Boiling Point | 313.5°C at 760 mmHg | [6] [3] [4] |

| Flash Point | 143.4°C | [6] [3] |

| Thermal Stability | Unstable above 300°C | [1] |

Decomposition onset begins above 300°C, with the exact temperature depending on heating rate and atmospheric conditions [1]. The boiling point of 313.5°C at 760 mmHg [6] [3] [4] occurs close to the decomposition temperature, indicating limited thermal processing windows for applications requiring elevated temperatures.

The flash point of 143.4°C [6] [3] establishes important safety parameters for industrial handling and storage. This relatively low flash point necessitates appropriate fire prevention measures in processing environments [6] [3].

Spectral Characteristics

Spectroscopic analysis provides definitive identification and quantitative analysis capabilities for 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride across multiple analytical techniques [1].

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 241 nm and 314 nm [1], which serve as primary wavelengths for quantitative analysis and identification purposes. These absorption bands result from electronic transitions within the substituted pyridine chromophore system [1].

Nuclear magnetic resonance spectroscopy employs both ¹H NMR and ¹³C NMR techniques for comprehensive structural characterization [1]. These methods provide detailed information about molecular connectivity, substitution patterns, and purity assessment through integration analysis [1].

Infrared spectroscopy enables functional group identification through characteristic absorption bands associated with amino, methoxy, and aromatic functionalities [1]. This technique proves particularly valuable for confirming structural integrity and detecting potential degradation products [1].

Mass spectrometry provides molecular weight confirmation for different salt forms, with characteristic fragmentation patterns enabling structural elucidation [16] [17]. The technique offers high sensitivity for trace analysis and impurity detection [16] [17].

High Performance Liquid Chromatography utilizes the compound's UV absorption characteristics at 241 nm and 314 nm for purity determination and quantification [1]. This analytical approach enables separation of the target compound from related impurities and degradation products [1].

| Analytical Technique | Key Features | Applications | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | λmax at 241, 314 nm | Quantitative analysis | [1] |

| ¹H NMR Spectroscopy | Structure identification | Purity assessment | [1] |

| ¹³C NMR Spectroscopy | Carbon environment analysis | Structure confirmation | [1] |

| IR Spectroscopy | Functional group bands | Structure characterization | [1] |

| Mass Spectrometry | Molecular ion peaks | Molecular weight confirmation | [16] [17] |

| HPLC Analysis | UV detection at 241, 314 nm | Purity quantification | [1] |

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (88.14%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (25.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (62.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (62.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (62.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant